molecular formula C19H21N3O4 B1192400 Besonprodil CAS No. 859230-84-5

Besonprodil

Cat. No. B1192400
CAS RN: 859230-84-5
M. Wt: 355.39
InChI Key: FCBQJNCAKZSIAH-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-505130 is a potent and selective serotonin transport inhibitor;  K(i) for binding to the serotonin transporter = 0.18 nM (K(i) values for binding to the norepinephrine and dopamine transporters = 4.6 and 2.1 microM, respectively)

Scientific Research Applications

  • Pharmacokinetics and Lung Deposition : A study by Agertoft et al. (2003) explored the lung deposition and pharmacokinetics of beclomethasone dipropionate (BDP) in children with asthma, which is relevant for understanding similar compounds' behavior in the human body (Agertoft et al., 2003).

  • Gastrointestinal Applications : McDonald (2007) discussed the use of oral BDP for treating gastrointestinal graft-versus-host disease following allogeneic hematopoietic cell transplantation, highlighting its role in inflammatory disorders (McDonald, 2007).

  • Lung Function in Disease : De Backer et al. (2010) investigated the lung deposition of BDP/formoterol in various subjects, including asthmatic and COPD patients, indicating the importance of drug delivery methods in respiratory diseases (De Backer et al., 2010).

  • Micronization for Pulmonary Delivery : Bakhbakhi et al. (2006) and Charpentier et al. (2008) both conducted studies on the micronization of beclomethasone-17,21-dipropionate (BECD) for enhanced pulmonary delivery, which is relevant for understanding the physical and chemical properties essential for effective drug delivery (Bakhbakhi et al., 2006), (Charpentier et al., 2008).

  • Chemical Synthesis and Receptor Modulation : Markus et al. (2022) explored the synthesis of oxazolo-annulated 3-benzazepines, designed by merging components of negative allosteric NMDA receptor modulators, which can be relevant for understanding the synthesis and modulation of similar compounds (Markus et al., 2022).

properties

CAS RN

859230-84-5

Molecular Formula

C19H21N3O4

Molecular Weight

355.39

IUPAC Name

6-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethylsulfinyl]-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C21H23FN2O3S/c22-17-3-1-15(2-4-17)13-16-7-9-24(10-8-16)11-12-28(26)18-5-6-19-20(14-18)27-21(25)23-19/h1-6,14,16H,7-13H2,(H,23,25)

InChI Key

FCBQJNCAKZSIAH-NDEPHWFRSA-N

SMILES

C1CN(CCC1CC2=CC=C(C=C2)F)CCS(=O)C3=CC4=C(C=C3)NC(=O)O4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS-505130;  BMS 505130;  BMS505130;  BMS-505130 free base;  UNII-E892TW82D9;  E892TW82D9.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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